

# Spectroscopic Profile of 2,4-Dibromonicotinaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dibromonicotinaldehyde

Cat. No.: B143921

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **2,4-dibromonicotinaldehyde** (CAS No. 128071-91-0). Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted data based on established spectroscopic principles and analysis of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this compound in a laboratory setting.

## Molecular Structure and Properties

**2,4-Dibromonicotinaldehyde**, also known as 2,4-dibromopyridine-3-carboxaldehyde, possesses a pyridine ring substituted with two bromine atoms and an aldehyde group. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Molecular Formula: C<sub>6</sub>H<sub>3</sub>Br<sub>2</sub>NO Molecular Weight: 264.90 g/mol

## Predicted Spectral Data

The following sections detail the predicted spectral characteristics of **2,4-dibromonicotinaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on the analysis of similar brominated pyridine and aromatic aldehyde compounds. Actual experimental values may vary.

### <sup>1</sup>H NMR (Proton NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show signals for the two aromatic protons and the aldehyde proton. The electron-withdrawing effects of the bromine atoms and the aldehyde group will cause the proton signals to appear in the downfield region of the spectrum.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.2	Singlet (s)	-	Aldehyde proton (-CHO)
~8.6	Doublet (d)	~5.0	H-6
~7.9	Doublet (d)	~5.0	H-5

### <sup>13</sup>C NMR (Carbon-13) NMR Spectroscopy

The <sup>13</sup>C NMR spectrum is predicted to display six distinct signals corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the aldehyde group. The signals for the carbons directly bonded to the bromine atoms are expected to appear at a lower chemical shift compared to the other ring carbons.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~190	C=O (Aldehyde)
~155	C-6
~152	C-2
~140	C-4
~130	C-5
~125	C-3

## Infrared (IR) Spectroscopy

The IR spectrum of **2,4-dibromonicotinaldehyde** is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1705	Strong	C=O stretch (aldehyde)
~1580, ~1470	Medium to Strong	C=C and C=N stretch (aromatic ring)
~1200	Medium	C-H in-plane bend
~850	Strong	C-H out-of-plane bend
~700-600	Medium to Strong	C-Br stretch

## Mass Spectrometry (MS)

The mass spectrum of **2,4-dibromonicotinaldehyde** will be characterized by the isotopic pattern of bromine. Bromine has two naturally occurring isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 ratio. The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion.

m/z Value	Relative Abundance	Assignment
263	~50%	[M] <sup>+</sup> with two <sup>79</sup> Br
265	100%	[M+2] <sup>+</sup> with one <sup>79</sup> Br and one <sup>81</sup> Br
267	~50%	[M+4] <sup>+</sup> with two <sup>81</sup> Br
236/238/240	Variable	[M-CHO] <sup>+</sup>
184/186	Variable	[M-Br] <sup>+</sup>
156/158	Variable	[M-Br-CO] <sup>+</sup>
76	Variable	[C <sub>5</sub> H <sub>2</sub> N] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 400 MHz or higher.

#### Sample Preparation:

- Dissolve approximately 5-10 mg of **2,4-dibromonicotinaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Transfer the solution to a standard 5 mm NMR tube.

#### <sup>1</sup>H NMR Data Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans.

#### <sup>13</sup>C NMR Data Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more due to the low natural abundance of <sup>13</sup>C.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

#### Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **2,4-dibromonicotinaldehyde** sample onto the ATR crystal.
- Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal.

#### Data Acquisition:

- Spectral Range: 4000-400 cm<sup>-1</sup>.

- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation (for GC-MS):

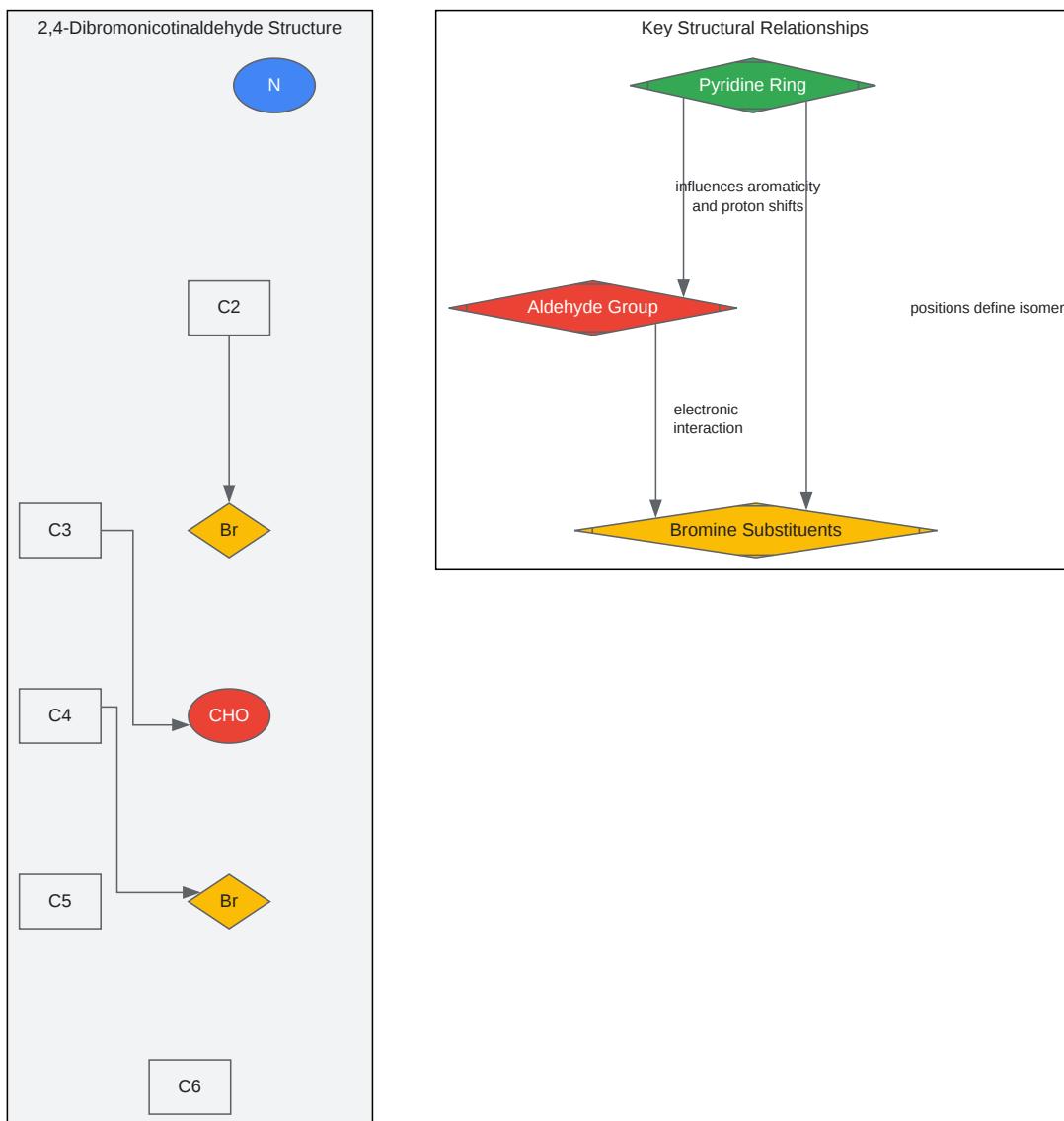
- Prepare a dilute solution of **2,4-dibromonicotinaldehyde** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

GC-MS Conditions (Typical):

- Column: A non-polar capillary column (e.g., DB-5ms).
- Inlet Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.

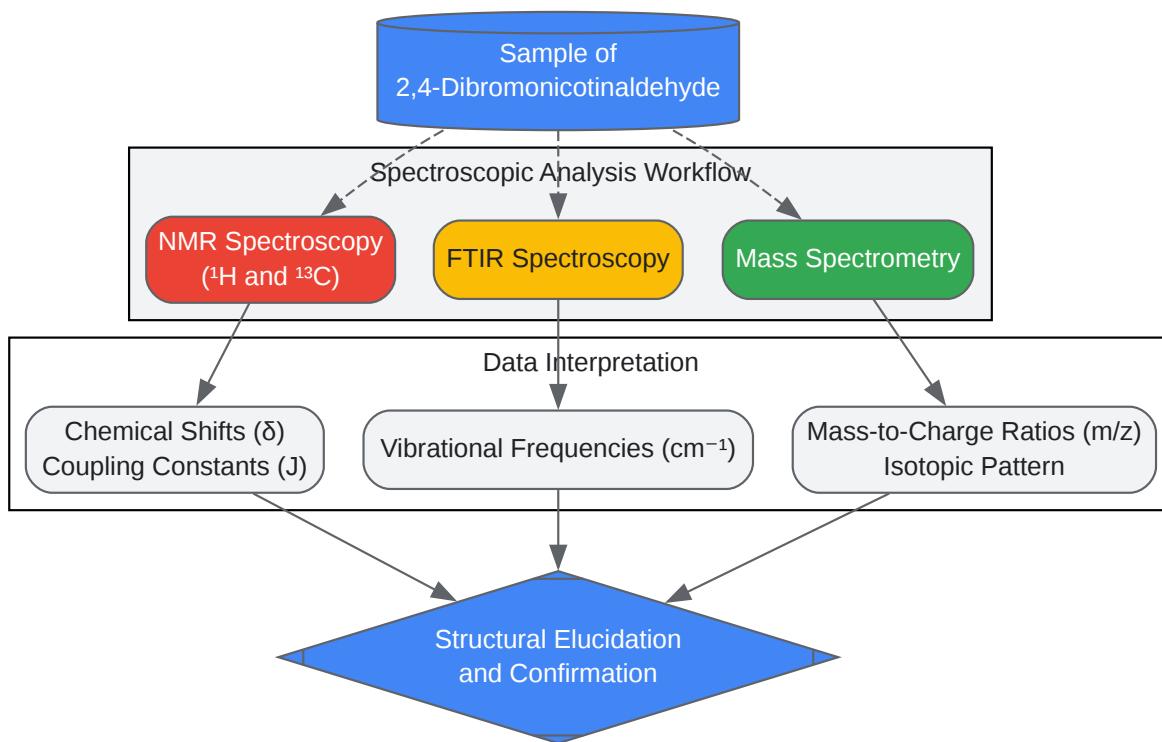
## Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of **2,4-dibromonicotinaldehyde**.



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Molecular structure and key functional groups of **2,4-dibromonicotinaldehyde**.



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General experimental workflow for the spectroscopic analysis of **2,4-dibromonicotinaldehyde**.

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